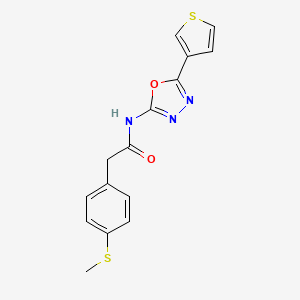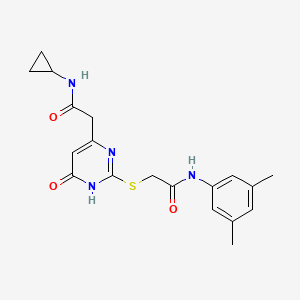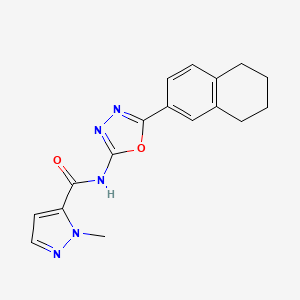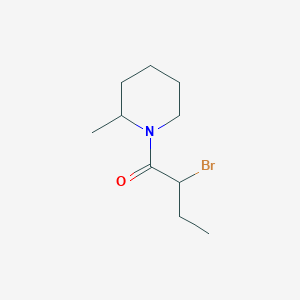
2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that boasts interesting pharmacological and chemical properties, making it a subject of extensive research
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic synthesis processes. Initial steps often include the formation of intermediates like 5-(thiophen-3-yl)-1,3,4-oxadiazole and 4-(methylthio)phenyl derivatives. These intermediates are then linked via acylation or amidation reactions under controlled conditions. Solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or DMAP are commonly used.
Industrial Production Methods: : Scaling up for industrial production would involve optimization of these lab-scale methods. This might require continuous flow synthesis techniques and automated reactors to maintain consistency and yield while reducing costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, possibly altering the sulfur moiety.
Reduction: : Reductive conditions might target the oxadiazole ring or the thiophene moiety.
Substitution: : Halogenation or nitration could occur at the aromatic rings, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄ or H₂O₂.
Reducing Agents: : LiAlH₄ or NaBH₄.
Substituents: : Electrophilic agents for halogenation (e.g., Br₂).
Major Products Formed: : Reactions would typically yield modified analogs with different functional groups, which can significantly alter the compound's properties and applications.
科学的研究の応用
2-(4-(Methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is explored in various research domains:
Chemistry: : Investigated for its unique structural properties and potential to form novel compounds.
Biology: : Studied for its interactions with biological systems, possibly as a bioactive agent.
Industry: : Might be used in the synthesis of advanced materials with unique properties due to its heterocyclic rings.
作用機序
The compound’s mechanism involves its interaction with specific molecular targets, which could include proteins or nucleic acids. The oxadiazole and thiophene rings allow it to fit into active sites or binding pockets, disrupting normal biological pathways or enhancing certain reactions.
類似化合物との比較
Compared to similar compounds:
2-(4-(Methylthio)phenyl)-1,3,4-oxadiazole: : Shares structural motifs but lacks the acetamide linkage.
5-(Thiophen-3-yl)-1,3,4-oxadiazole: : Similarly, lacks the phenyl and acetamide components, which might result in different biological activities.
2-(4-Methylphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: : Without the methylthio group, it might display altered reactivity and effectiveness.
Each of these compounds brings its own unique properties to the table, highlighting the distinctiveness of 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide.
特性
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-12-4-2-10(3-5-12)8-13(19)16-15-18-17-14(20-15)11-6-7-22-9-11/h2-7,9H,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDTDGHKNEFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2848628.png)

![tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2848630.png)

![4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL](/img/structure/B2848632.png)
![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)


![benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate](/img/structure/B2848641.png)

![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)
